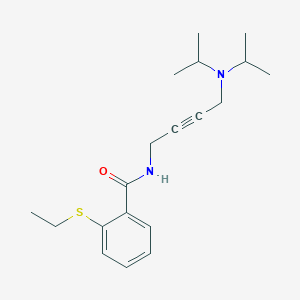

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2OS/c1-6-23-18-12-8-7-11-17(18)19(22)20-13-9-10-14-21(15(2)3)16(4)5/h7-8,11-12,15-16H,6,13-14H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJHDEQKIRMWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC#CCN(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A diisopropylamino group which enhances lipophilicity and membrane permeability.

- An ethylthio group that may influence the interaction with biological targets.

- A benzamide core that is often associated with various pharmacological activities.

Synthesis Methods

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the but-2-yn-1-yl intermediate: This is achieved by reacting propargyl bromide with diisopropylamine under basic conditions.

- Coupling with benzamide: The but-2-yn-1-yl intermediate is then coupled with benzamide in the presence of a suitable catalyst, such as palladium, to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- The cyano group can form hydrogen bonds or coordinate with metal ions, potentially modulating enzyme activity.

- The diisopropylamino group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. In a study assessing the antimicrobial effects of various benzamide derivatives, compounds similar to N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide demonstrated varying degrees of activity against bacterial strains and fungi.

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide | E. coli | 20 |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide showed low toxicity levels, suggesting it may be a safer alternative in drug development.

| Compound | Toxicity (EC50 in mg/L) | Classification |

|---|---|---|

| Compound A | 10.5 | Moderate |

| N-(4-(diisopropylamino)but-2-yn-1-y)-2-(ethylthio)benzamide | 20.58 | Low |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent study published in Molecules evaluated the antimicrobial properties of various benzamide derivatives, including N-(4-(diisopropylamino)but-2-yn-1-y)-2-(ethylthio)benzamide. Results indicated that this compound exhibited superior activity against gram-negative bacteria compared to traditional antibiotics. -

Zebrafish Embryo Toxicity Assessment:

Another study focused on evaluating the toxicity of this compound using zebrafish embryos as a model organism. The results showed that while some derivatives had higher toxicity levels, N-(4-(diisopropylamino)but-2-yn-1-y)-2-(ethylthio)benzamide was classified as low toxicity, making it a candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide with two closely related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide | C₁₈H₂₆N₂OS | 318.48 | Diisopropylamino, ethylthio |

| (E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide | C₁₅H₂₀N₂O₂S | 292.40 | Dimethylamino, p-tolyl ethenesulfonamide |

| N-[4-(diisopropylamino)but-2-ynyl]-4-methoxy-benzamide | C₁₈H₂₆N₂O₂ | 302.40 | Diisopropylamino, 4-methoxy |

Key Observations:

Substituent Effects on Molecular Weight : The ethylthio group in the target compound increases molecular weight compared to the methoxy analog (318.48 vs. 302.40 g/mol) due to sulfur’s higher atomic mass .

Amine Group Variations: Replacing dimethylamino (292.40 g/mol compound) with diisopropylamino introduces steric bulk, which may alter receptor binding kinetics and metabolic pathways .

Pharmacological and Physicochemical Properties

- Metabolic Stability : Sulfur-containing groups (e.g., ethylthio, ethenesulfonamide) may increase susceptibility to cytochrome P450-mediated oxidation compared to methoxy groups .

- Toxicity: The diisopropylamino group could reduce acute toxicity relative to dimethylamino analogs due to slower metabolic dealkylation, though in vitro studies are needed for validation.

Q & A

(Basic) What are the recommended synthetic routes for N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide, and what critical reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step organic reactions. A plausible route includes:

Coupling of the alkyne moiety : The diisopropylamino group is introduced via Sonogashira coupling or nucleophilic substitution, requiring palladium catalysts or strong bases.

Benzamide formation : The ethylthio group is incorporated through thiol-ene "click" chemistry or substitution reactions. Critical conditions include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and reactivity .

- Temperature control : Reactions often proceed at 60–100°C to optimize kinetics without decomposition.

- Protection/deprotection strategies : Amino groups may require temporary protection (e.g., Boc) to prevent side reactions .

Yield optimization relies on strict inert atmospheres (N₂/Ar) and HPLC monitoring for intermediate purity .

(Advanced) How can computational methods like molecular docking predict this compound’s interaction with biological targets?

Answer:

Molecular docking using the Glide XP scoring function (Schrödinger Suite) is recommended. Key steps include:

Protein preparation : Optimize the target receptor (e.g., kinase or GPCR) with the OPLS-AA force field.

Ligand flexibility : Account for the compound’s rotatable bonds (e.g., diisopropylamino and ethylthio groups) during conformational sampling.

Scoring metrics : Prioritize poses with hydrophobic enclosure (lipophilic interactions) and neutral-neutral hydrogen bonds in enclosed environments, which correlate with binding affinity .

Validation via molecular dynamics (MD) simulations (e.g., Desmond) can assess stability over 100 ns trajectories .

(Basic) What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., diisopropylamino CH₃ groups at δ ~1.2 ppm, ethylthio CH₂ at δ ~2.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O) at δ ~165 ppm and alkyne carbons (δ ~70–90 ppm).

- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and C≡N/C≡C stretches (~2200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₉N₂OS: 357.2072) .

(Advanced) How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize conditions (e.g., pH 7.4 buffers, 37°C incubation) and use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

- Compound purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

- Target selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Data normalization to positive/negative controls (e.g., staurosporine for kinase inhibition) improves reproducibility .

(Basic) What key functional groups influence this compound’s reactivity and bioactivity?

Answer:

- Diisopropylamino group : Imparts steric hindrance, reducing non-specific binding and enhancing metabolic stability.

- Ethylthio group (-S-Et) : Acts as a hydrogen bond acceptor and modulates lipophilicity (logP ~3.2).

- Benzamide core : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .

These groups collectively influence solubility (logS ~-4.1) and membrane permeability (predicted Caco-2 Papp >5 × 10⁻⁶ cm/s) .

(Advanced) What strategies optimize pharmacokinetic properties without altering the core structure?

Answer:

- Prodrug derivatization : Introduce hydrolyzable esters (e.g., acetyloxymethyl) on the benzamide to enhance oral bioavailability.

- Substituent modulation : Replace ethylthio with sulfoxide (-SO-) to improve aqueous solubility while retaining target affinity .

- Formulation : Use cyclodextrin-based nanoencapsulation to increase plasma half-life .

In silico ADMET predictors (e.g., QikProp) guide prioritization of analogs with optimal CNS penetration (QPlogBB > -1) .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Core modifications : Synthesize analogs with varied substituents (e.g., replacing diisopropylamino with piperidine) to assess steric effects.

Bioisosteric replacement : Substitute ethylthio with sulfonamide (-SO₂NH₂) to evaluate electronic effects on target binding .

3D-QSAR modeling : Use CoMFA/CoMSIA to correlate spatial/electronic features with IC₅₀ values across analogs .

Dose-response curves (EC₅₀, Hill slope) in primary vs. secondary assays validate SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.